7-(2-fluorobenzyl)-8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-fluorobenzyl)-8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H25FN6O4 and its molecular weight is 480.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Research on structurally similar compounds includes the synthesis of novel derivatives and their potential as intermediates for further chemical transformations. For example, the synthesis of octahydro-1,5-imino-3-benzazocin-4,7,10-trione derivatives as ABC ring models of saframycins suggests a methodological approach to creating complex molecules that could have biological relevance or therapeutic potential (N. Saito et al., 1997).
Luminescent Properties and Electron Transfer
The study of luminescent properties and photo-induced electron transfer in related compounds, such as naphthalimides with piperazine substituent, explores the potential for these molecules in optical applications and as pH probes (Jiaan Gan et al., 2003).
Biological Activity and Therapeutic Potential
Research into the biological activity of purine derivatives, including their receptor affinity and potential therapeutic applications, has been extensive. Studies have identified compounds with potential psychotropic activity by targeting serotonin receptors, suggesting applications in the treatment of neurological and psychiatric disorders (G. Chłoń-Rzepa et al., 2013). Additionally, the synthesis of purine linked piperazine derivatives as inhibitors of Mycobacterium tuberculosis opens up new avenues for the development of antimycobacterial agents (Srihari Konduri et al., 2020).
Properties
IUPAC Name |
7-[(2-fluorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O4/c1-27-21-20(23(33)28(2)24(27)34)31(14-16-6-3-4-7-17(16)25)19(26-21)15-29-9-11-30(12-10-29)22(32)18-8-5-13-35-18/h3-8,13H,9-12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYUQSXMFTVKBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C(=O)C4=CC=CO4)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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